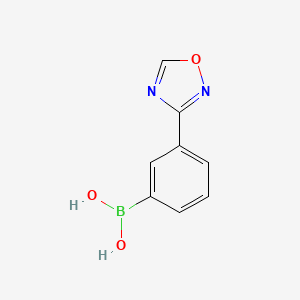

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSRASPOYZUEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NOC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as glycogen synthase kinase 3 (GSK-3), which is a key regulator of cellular processes like differentiation and proliferation . The interaction between this compound and GSK-3 involves the inhibition of the enzyme’s activity, thereby influencing various downstream signaling pathways. Additionally, this compound can form complexes with proteins through its boronic acid group, which can bind to diols and other nucleophilic groups on biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway by inhibiting GSK-3, leading to altered gene expression patterns . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as GSK-3, through direct binding interactions. This binding can lead to conformational changes in the enzyme, resulting in its inactivation . Additionally, the boronic acid group of the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with various biomolecules . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist over extended periods, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting the overall metabolic flux within cells . Additionally, it can alter metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Biological Activity

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of this compound features a boronic acid functional group attached to a phenyl ring that is substituted with an oxadiazole moiety. This unique combination enhances its interaction with biological targets.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways that are crucial for cell survival and proliferation.

Anti-Cancer Activity

Several studies have reported on the anti-cancer properties of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit cancer cell growth by targeting metabolic pathways associated with cell proliferation and apoptosis.

Key Findings:

- In vitro Studies: A study demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 1.4 µM to 3.2 µM when compared to standard treatments like Olaparib .

- Mechanistic Insights: The compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of BCL2 protein levels .

Anti-Inflammatory Activity

Compounds derived from oxadiazoles have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Highlights:

- A series of oxadiazole derivatives were tested for their ability to reduce inflammation markers in animal models. The results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with these compounds .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that changing substituents on the phenyl ring can enhance or diminish the activity against specific targets.

Notable Observations:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H9BN2O3

- Molecular Weight : 193.09 g/mol

- Structure : The compound consists of a phenyl ring substituted with a boronic acid group and an oxadiazole moiety, which enhances its chemical reactivity and biological activity.

Organic Synthesis

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid serves as a versatile building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

The compound exhibits notable biological activities, making it a candidate for drug development:

- Enzyme Inhibition : Its boronic acid functionality enables it to form reversible covalent bonds with diols, facilitating interactions with various enzymes. For instance, it has shown potential to inhibit enzymes involved in cancer metabolism.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Cell cycle arrest |

| PC-3 (Prostate) | 15 | Apoptosis induction |

In vitro studies indicate that the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, highlighting its therapeutic potential against breast and prostate cancers.

Antibacterial Activity

The compound also exhibits antibacterial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 20 µg/mL | High |

| S. aureus | 15 µg/mL | Moderate |

Experiments show that it significantly reduces colony-forming units in bacterial cultures, indicating its potential as an antibacterial agent.

Applications in Drug Development

Given its ability to inhibit specific enzymes and interact with biological targets, this compound is being explored for:

- Therapeutic Agents : Targeting metabolic disorders and cancers through enzyme inhibition.

- Biomolecular Probes : Studying glycoproteins due to its affinity for diol-containing molecules.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed cross-couplings due to its boronic acid group. Key findings include:

Table 1: Representative Suzuki Reactions with 3-(1,2,4-Oxadiazol-3-yl)phenylboronic Acid

Mechanistic studies reveal that the ortho-oxadiazole group enhances substrate rigidity, promoting chelation-controlled transition states during coupling . Computational models suggest a 12–15 kcal/mol reduction in activation energy compared to non-chelating analogs .

Electrochemical Cyclization Reactions

The oxadiazole moiety participates in intramolecular cyclizations under electrochemical conditions:

Key Process Parameters

-

Electrolyte : NaClO₄ in methanol

-

Electrode : Platinum (undivided cell)

-

Potential : +1.2 V vs. Ag/AgCl

The reaction proceeds via a two-electron oxidation pathway, forming a hydrazone intermediate that undergoes deprotonation and cyclization (Figure 1). Density functional theory (DFT) calculations confirm a spontaneous process (ΔG‡ = 8.2 kcal/mol) with HOMO localization on the oxadiazole nitrogen .

Computational Mechanistic Insights

DFT studies at the ωB97X-D/6-311++G(d,p) level provide critical insights:

Table 2: Energy Barriers in Oxadiazole Formation

| Step | Energy Barrier (kcal/mol) |

|---|---|

| Hydrazide oxidation | 21.3 |

| Cyclization via TS1 | 12.0 |

| HCl elimination (TS3) | 8.5 |

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the boronic acid site, as shown by NBO charge analysis (−0.32 e on boron) .

Stability Under Reaction Conditions

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₉H₈BN₂O₃ (based on structural analogs) .

- Molecular Weight : ~202.81 g/mol (calculated).

- Structure : The phenyl ring is linked to a 1,2,4-oxadiazole group at the 3-position, with the boronic acid (-B(OH)₂) also at the 3-position on the phenyl ring (meta configuration).

Structural and Functional Analogues

The table below compares 3-(1,2,4-oxadiazol-3-yl)phenylboronic acid with structurally related compounds:

*CAS number in appears truncated or misreported.

Key Differences and Implications

Substituent Effects on Oxadiazole Ring

- Methyl (C₁) vs. Ethyl (C₂) vs. Propyl (C₃): Increasing alkyl chain length (methyl → ethyl → propyl) enhances lipophilicity, improving membrane permeability in biological systems but reducing aqueous solubility .

Oxadiazole Isomerism (1,2,4- vs. 1,3,4-)

- 1,2,4-Oxadiazole : Exhibits stronger electron-withdrawing effects due to the proximity of nitrogen and oxygen atoms, activating the boronic acid for Suzuki couplings .

- 1,3,4-Oxadiazole : Less electron-withdrawing, leading to slower reaction kinetics in cross-coupling but improved metabolic stability in drug candidates .

Functional Group Variations

- Boronic Acid vs. Carboxylic Acid :

Enzyme Inhibition

- The oxadiazole scaffold mimics ester or amide bonds, serving as a bioisostere to improve metabolic stability. For example, oxadiazole-containing benzamides show potent inhibition of kinases and proteases .

- Phenylboronic acids (e.g., PBA) inhibit enzymes like β-lactamases and lipases, with Ki values in the micromolar range .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Ring on the Phenyl Scaffold

A common approach involves starting from a benzoic acid derivative substituted with an amidoxime group at the position intended for oxadiazole formation. The amidoxime is reacted with the carboxylic acid or its activated derivative under dehydrating conditions to cyclize into the 1,2,4-oxadiazole ring.

For example, amidoximes can be reacted with acid chlorides or esters of benzoic acid derivatives bearing a boronic acid or a boronate ester group. The cyclization is often facilitated by reagents such as phosphoryl chloride (POCl3), thionyl chloride (SOCl2), or under thermal conditions.

Alternative methods include peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to form amide intermediates, which upon thermal cyclization yield the oxadiazole ring.

Introduction of the Boronic Acid Group

The boronic acid moiety can be introduced either before or after the oxadiazole ring formation:

Pre-installation: Starting from a boronic acid-substituted benzoic acid or ester, the amidoxime cyclization is performed to form the oxadiazole ring on the phenylboronic acid scaffold.

Post-installation: The oxadiazole-substituted aryl halide (e.g., bromide or chloride) is subjected to palladium-catalyzed Suzuki coupling with bis(pinacolato)diboron or boronic acid derivatives to install the boronic acid group.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Reaction of substituted benzonitrile with hydroxylamine | Amidoxime intermediate | High yields typically |

| 2 | Cyclodehydration to oxadiazole | POCl3, SOCl2 or thermal cyclization | 3-(1,2,4-oxadiazol-3-yl)phenyl derivative | Moderate to high yields |

| 3 | Halogenation (if needed) | NBS or other halogenating agents | Halogenated oxadiazole-phenyl intermediate | Controlled conditions required |

| 4 | Suzuki coupling to install boronic acid | Pd catalyst, bis(pinacolato)diboron, base, solvent | Boronate ester intermediate | 60-85% yields reported |

| 5 | Hydrolysis of boronate ester | Acidic or basic hydrolysis | This compound | Quantitative to good yields |

Detailed Research Findings and Data

Cyclization Efficiency: Studies show that cyclodehydration using phosphoryl chloride or thionyl chloride provides efficient conversion of amidoximes to 1,2,4-oxadiazoles with yields ranging from 60% to 85% depending on substituents and reaction time.

Suzuki Coupling Conditions: Optimized palladium-catalyzed coupling reactions for arylboronic acid synthesis typically use Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, with bases such as potassium carbonate or cesium carbonate, in mixed aqueous-organic solvents at 80-100 °C for 12-24 hours. Yields for coupling steps are often in the range of 70-90%.

Purification: Final boronic acid products are purified by silica gel chromatography, using gradients of ethyl acetate and hexane or pentane, yielding analytically pure compounds as white solids.

Notes on Green Chemistry and Alternative Methods

Conventional methods for oxadiazole formation often involve toxic reagents and harsh conditions (e.g., POCl3, SOCl2). Recent research emphasizes the development of more sustainable methods such as microwave-assisted synthesis, use of milder dehydrating agents, or one-pot procedures that minimize waste and energy consumption.

One-pot peptide coupling followed by thermal cyclization using coupling agents like TBTU provides a milder alternative to classical cyclodehydration.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1,2,4-oxadiazol-3-yl)phenylboronic acid?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing arylboronic acid derivatives. A typical procedure involves reacting a halogenated oxadiazole precursor (e.g., 3-bromo-1,2,4-oxadiazole) with a boronic acid under catalytic conditions. For example, a Pd(PPh₃)₄ catalyst (0.03 mmol), K₂CO₃ (2 mmol), and a DMF/H₂O solvent system at 100°C for 12 hours yield the target compound . Post-reaction purification via silica gel chromatography is critical to isolate the product with >95% purity.

Q. How should researchers purify and characterize this compound?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization requires a combination of:

- FT-IR spectroscopy : To confirm B-O and oxadiazole C=N stretches (~1350 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- ¹H/¹³C NMR : Key signals include boronic acid protons (δ 7.5–8.5 ppm) and oxadiazole ring protons (δ 8.1–8.3 ppm) .

- X-ray crystallography : For definitive structural confirmation, though crystal growth may require anhydrous conditions due to boronic acid hygroscopicity .

Q. What storage conditions ensure compound stability?

Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group. Purity degradation (>2% per month) occurs if exposed to moisture or light .

Advanced Research Questions

Q. How does the 1,2,4-oxadiazole ring influence electronic properties and reactivity?

The oxadiazole ring is electron-deficient due to its conjugated π-system, which enhances the Lewis acidity of the boronic acid group. Density Functional Theory (DFT/B3LYP) studies on analogous compounds reveal:

Q. How can researchers resolve contradictions in catalytic or binding activity data?

Discrepancies often arise from:

- Purity variance : Anhydride content in commercial batches (e.g., 3–5% anhydride impurity) alters reactivity .

- pH-dependent behavior : Boronic acid forms trigonal (neutral pH) or tetrahedral (basic pH) species, affecting binding kinetics .

Methodological solution : Standardize assays using freshly purified compound and buffer systems (e.g., phosphate buffer, pH 7.4) to control speciation .

Q. What computational tools predict interaction mechanisms with biological targets?

Q. How can phosphorylation modify the compound for enhanced bioactivity?

The Pudovik reaction introduces phosphoryl groups to the boronic acid moiety. A representative protocol:

Q. What strategies mitigate instability in aqueous media?

- Protection-deprotection : Use pinacol esterification to stabilize the boronic acid during storage. Deprotect with mild acid (e.g., 1M HCl) before use .

- Coordination with Lewis bases : Add 1,2-ethanediol (5 mol%) to shift equilibrium toward the more stable boronate ester form .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.